molecular formula C22H13Cl2FO3 B11164499 6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11164499
M. Wt: 415.2 g/mol
InChI Key: RPMFADZPXJSHDE-UHFFFAOYSA-N
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Description

6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C22H13Cl2FO3 and a molecular weight of 415.252 g/mol . This compound is part of the chromen-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the reaction of 6-chloro-4-phenyl-2H-chromen-2-one with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Scientific Research Applications

6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C22H13Cl2FO3

Molecular Weight

415.2 g/mol

IUPAC Name

6-chloro-7-[(2-chloro-4-fluorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C22H13Cl2FO3/c23-18-8-15(25)7-6-14(18)12-27-21-11-20-17(9-19(21)24)16(10-22(26)28-20)13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

RPMFADZPXJSHDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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